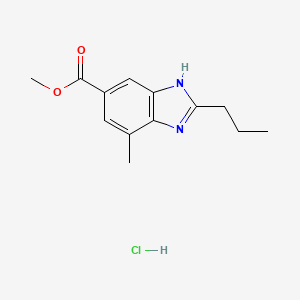

Methyl-4-methyl-2-propyl-1H-1,3-benzodiazol-6-carboxylat-Hydrochlorid

Übersicht

Beschreibung

“Methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride” is a chemical compound with the molecular formula C13H17ClN2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazole ring substituted with methyl and propyl groups, and a carboxylate group attached to the benzodiazole ring . The InChI code for this compound is 1S/C13H16N2O2.ClH/c1-4-5-11-14-10-7-9 (13 (16)17-3)6-8 (2)12 (10)15-11;/h6-7H,4-5H2,1-3H3, (H,14,15);1H .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Referenzstandards

Diese Verbindung dient als Referenzstandard in der pharmazeutischen Forschung, insbesondere für die Qualitätskontrolle von Arzneimittelsubstanzen. Sie wird verwendet, um die Identität, Reinheit und Wirksamkeit pharmazeutischer Produkte zu gewährleisten .

Medizinische Chemie

In der medizinischen Chemie wird sie für die Synthese neuer chemischer Einheiten verwendet. Ihre Struktur ist oft ein Schlüsselelement bei der Entwicklung neuer Therapeutika, insbesondere im Bereich der Antihypertensiva, da sie mit der API-Familie von Telmisartan verwandt ist .

Chemische Synthese

Die Verbindung findet Anwendung in der chemischen Synthese, wo sie als Baustein für komplexere Moleküle verwendet wird. Ihre Reaktivität und Stabilität unter verschiedenen Bedingungen machen sie zu einem wertvollen Gut in der synthetischen organischen Chemie .

Biologische Studien

In der Biologie wird sie zur Untersuchung der Interaktion von Benzodiazolderivaten mit biologischen Systemen verwendet. Dies kann helfen, die Pharmakokinetik und Pharmakodynamik verwandter Verbindungen zu verstehen .

Pharmakologie

Die pharmakologische Forschung verwendet diese Verbindung, um ihre Auswirkungen auf biologische Systeme zu untersuchen, einschließlich ihres Potenzials als Antihypertensivum. Sie hilft bei der Untersuchung der Wirkmechanismen und therapeutischen Wirksamkeit .

Toxikologie

In der Toxikologie ist sie wichtig für die Bewertung des Sicherheitsprofils von Benzodiazolderivaten. Die toxikologischen Daten der Verbindung tragen zur Bewertung ihrer Risiken und sicheren Handhabungsverfahren bei .

Umweltwissenschaften

Die Umweltbelastung durch Pharmazeutika ist ein wachsendes Forschungsfeld. Diese Verbindung wird auf ihr Umweltschicksal untersucht, einschließlich Abbauprodukten und potenzieller Bioakkumulation .

Analytische Entwicklung

Sie wird bei der Entwicklung analytischer Methoden für die Arzneimittelprüfung verwendet. Ihre klar definierte Struktur und Eigenschaften machen sie für die Methodenvalidierung geeignet, einschließlich HPLC- und Massenspektrometrietechniken .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could involve exploring its potential biological activities, given the known activities of imidazole derivatives . Additionally, more research could be done to elucidate its synthesis methods, chemical reactions, and physical and chemical properties.

Eigenschaften

IUPAC Name |

methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-4-5-11-14-10-7-9(13(16)17-3)6-8(2)12(10)15-11;/h6-7H,4-5H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASPNZLZIUCHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

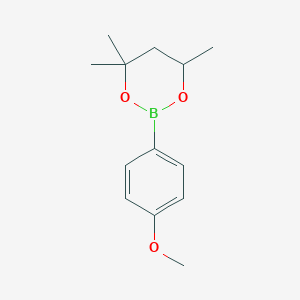

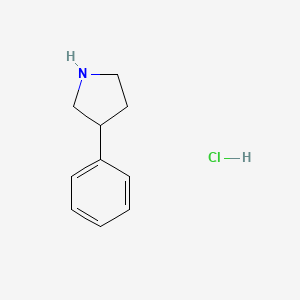

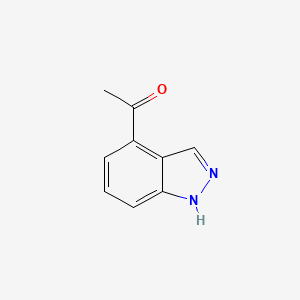

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1386913.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-3-carboxylic acid](/img/structure/B1386917.png)

![tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1386918.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1386935.png)